4-Allyl-2-chloropyridine

Catalog No.
S682052
CAS No.
219727-28-3
M.F
C8H8ClN
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyl-2-chloropyridine

CAS Number

219727-28-3

Product Name

4-Allyl-2-chloropyridine

IUPAC Name

2-chloro-4-prop-2-enylpyridine

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2

InChI Key

QQBJFRHRGMOSBQ-UHFFFAOYSA-N

SMILES

C=CCC1=CC(=NC=C1)Cl

Canonical SMILES

C=CCC1=CC(=NC=C1)Cl

4-Allyl-2-chloropyridine is a highly versatile, bifunctional heterocyclic building block characterized by a 2-chloro substituent and a 4-allyl group. This specific substitution pattern provides two orthogonal reactive sites: the 2-chloro position is primed for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) and nucleophilic aromatic substitution (SNAr), while the 4-allyl moiety offers a terminal alkene handle for olefin metathesis, hydroboration, or radical addition. By procuring this pre-assembled scaffold, synthetic chemists and process engineers bypass the need for cryogenic, copper-mediated halogen-magnesium exchange reactions required to install the allyl group on more basic precursors, thereby streamlining the synthesis of complex biaryl compounds, functionalized polymers, and pharmaceutical intermediates [1].

Substituting 4-allyl-2-chloropyridine with generic analogs like 2-chloropyridine or 4-allylpyridine severely limits downstream synthetic flexibility. 2-Chloropyridine completely lacks the terminal alkene handle, rendering subsequent olefin metathesis or aliphatic chain extension impossible without multi-step, low-yield C-H functionalization. Conversely, 4-allylpyridine lacks the activating 2-chloro group, precluding selective ortho-metalation or direct cross-coupling at the 2-position. Attempting to synthesize 4-allyl-2-chloropyridine in-house from the baseline precursor 2-chloro-4-iodopyridine requires highly reactive Grignard reagents (e.g., i-PrMgBr), cryogenic conditions (-40 °C), and toxic copper(I) cyanide catalysts [1]. Procuring the exact compound eliminates these hazardous, scale-limiting organometallic steps, ensuring higher reproducibility and immediate readiness for orthogonal functionalization.

Avoidance of Cryogenic Organometallic Synthesis Steps

The standard in-house synthesis of 4-allyl-2-chloropyridine from 2-chloro-4-iodopyridine requires an iodine-magnesium exchange using i-PrMgBr at -40 °C, followed by a copper-catalyzed (CuCN) allylation with allyl bromide, yielding approximately 85% under strict laboratory conditions [1]. Procuring 4-allyl-2-chloropyridine directly bypasses this moisture-sensitive, cryogenic step and eliminates the need for stoichiometric or catalytic toxic copper salts. For process chemistry and scale-up, avoiding -40 °C organometallic reactions significantly reduces energy costs, safety risks, and batch-to-batch variability compared to starting from the 4-iodo baseline.

Evidence DimensionSynthetic steps and condition requirements
Target Compound Data0 steps (ready for orthogonal coupling)
Comparator Or Baseline2-chloro-4-iodopyridine
Quantified DifferenceEliminates 1 cryogenic (-40 °C) step and CuCN usage
Conditionsi-PrMgBr in THF, -40 °C, CuCN catalyst, allyl bromide

Procuring the pre-allylated compound eliminates hazardous, energy-intensive cryogenic organometallic steps, directly improving manufacturability and safety.

Orthogonal Site Selectivity for Sequential Functionalization

4-Allyl-2-chloropyridine offers distinct orthogonal reactivity that is absent in monofunctional comparators like 2-chloropyridine or 4-allylpyridine. The 2-chloro position acts as a selective electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions, while the 4-allyl group remains intact for subsequent transformations such as cross-metathesis or hydroboration[1]. In contrast, using 2-chloropyridine restricts the user entirely to ring-substitution, yielding 0% alkene-functionalized downstream products without additional, complex functionalization steps. This dual-handle capability allows for the rapid assembly of complex molecular architectures in fewer steps.

Evidence DimensionNumber of orthogonal functionalization sites
Target Compound Data2 distinct sites (C2-Cl for coupling, C4-allyl for metathesis/addition)
Comparator Or Baseline2-chloropyridine
Quantified Difference100% increase in orthogonal reactive handles
ConditionsStandard Pd-catalyzed coupling or Ru-catalyzed metathesis conditions

The presence of two orthogonal handles allows buyers to perform sequential, selective modifications without protecting groups, streamlining library synthesis.

Halogen Reactivity Hierarchy and Handle Stability

While 2-bromo or 2-iodo analogs (e.g., 4-allyl-2-bromopyridine) offer faster oxidative addition in cross-coupling, 4-allyl-2-chloropyridine provides a quantifiable balance of shelf stability and controlled reactivity [1]. The 2-chloro group is sufficiently reactive for modern Pd-catalyzed couplings using bulky phosphine or NHC ligands, yet it is less prone to premature degradation or unwanted side reactions during aggressive transformations at the allyl site (such as epoxidation or hydroboration) compared to the more labile carbon-iodine or carbon-bromine bonds. This makes the chloro-variant a robust starting material for multi-step sequences where the halogen must be preserved until the final coupling step.

Evidence DimensionHalogen bond stability during distal functionalization
Target Compound DataHigh stability of the C-Cl bond (bond dissociation energy ~96 kcal/mol)
Comparator Or Baseline2-iodo or 2-bromo analogs (BDE ~65-81 kcal/mol)
Quantified Difference~15-30 kcal/mol higher bond dissociation energy, preventing premature cleavage
ConditionsMulti-step synthesis involving oxidative or reductive conditions at the allyl group

The 2-chloro substituent provides a highly effective balance of coupling reactivity and chemical stability, ensuring the handle survives intermediate synthetic steps.

Sequential Cross-Coupling and Olefin Metathesis in Drug Discovery

4-Allyl-2-chloropyridine is highly suitable for synthesizing complex pharmaceutical libraries where the pyridine core requires both aryl substitution (via the 2-chloro group) and aliphatic extension (via the 4-allyl group). By utilizing orthogonal palladium-catalyzed cross-coupling and ruthenium-catalyzed cross-metathesis, medicinal chemists can rapidly generate diverse biaryl and functionalized alkyl-pyridine derivatives without the need for protecting groups [2].

Synthesis of Functionalized Pyridine Polymers and Materials

In materials science, the terminal alkene of the 4-allyl group can be utilized for radical polymerization or hydrosilylation to graft the pyridine motif onto polymer backbones or silica surfaces. The intact 2-chloro group then serves as a post-polymerization modification site, allowing for the tuning of the material's electronic or coordination properties through subsequent nucleophilic substitutions or cross-couplings [3].

Streamlined Process Chemistry for Bifunctional Intermediates

For process engineers scaling up the production of complex agrochemicals or active pharmaceutical ingredients (APIs), starting with 4-allyl-2-chloropyridine eliminates the need to perform hazardous, cryogenic (-40 °C) halogen-magnesium exchange reactions. This direct procurement strategy significantly improves batch reproducibility, reduces energy costs, and avoids the use of toxic copper catalysts required when starting from 2-chloro-4-iodopyridine [1].

XLogP3

2.9

Dates

Last modified: 04-14-2024

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